N-methyl-5-nitropyridine-2-sulfonamide

Description

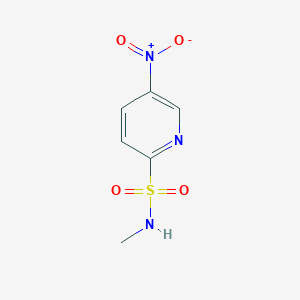

N-Methyl-5-nitropyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a nitro group at the 5-position and a methyl-sulfonamide moiety at the 2-position. Its molecular formula is C₆H₇N₃O₄S, with a molecular weight of 241.21 g/mol. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity and stability, while the methyl-sulfonamide group contributes to steric and electronic effects.

Properties

Molecular Formula |

C6H7N3O4S |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

N-methyl-5-nitropyridine-2-sulfonamide |

InChI |

InChI=1S/C6H7N3O4S/c1-7-14(12,13)6-3-2-5(4-8-6)9(10)11/h2-4,7H,1H3 |

InChI Key |

REHZIMFJQZJWIA-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and methylation steps. One common method includes the reaction of 3-nitropyridine with sulfur dioxide and hydrogen sulfite to form 5-nitropyridine-2-sulfonic acid, which is then methylated to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of N-methyl-5-aminopyridine-2-sulfonamide.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-5-nitropyridine-2-sulfonamide has the molecular formula . It features a nitro group at the 5-position, a methyl group on the nitrogen atom, and a sulfonamide group at the 2-position. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: this compound serves as an intermediate in synthesizing more complex organic compounds. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable in chemical synthesis.

2. Biology:

- Biological Activity Investigation: The compound is being explored for its interactions with biomolecules. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets, influencing their activity.

3. Medicine:

- Drug Development: Due to its unique structural features, this compound is investigated for potential therapeutic applications. It has shown promise in inhibiting specific enzymes linked to various diseases, including ectopic calcification disorders .

4. Industry:

- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials, leveraging its distinct chemical properties for industrial applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. Results indicated that the compound inhibited bacterial growth effectively and exhibited synergistic effects when combined with conventional antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis, evidenced by increased caspase activity. This suggests potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of N-methyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

N-Methyl-5-nitropyridine-2-sulfonamide

N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins’ Reagent)

Ranitidine Diamine Hemifumarate (Related Compound A)

Data Table: Structural and Functional Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Applications/Significance |

|---|---|---|---|---|

| This compound | C₆H₇N₃O₄S | 241.21 | Nitro (C-5), methyl-sulfonamide (C-2) | Hypothetical pharmaceutical intermediate |

| Comins’ Reagent | C₇H₃ClF₆N₂O₄S₂ | 392.68 | Chloro (C-5), bis(trifluoromethanesulfonyl)amino | Triflating agent in organic synthesis |

| Ranitidine Diamine Hemifumarate | C₁₂H₂₁N₃O₂S·0.5C₄H₄O₄ | 321.38 (free base) | Amino, thioether, furan, hemifumarate salt | Ranitidine synthesis impurity |

Physicochemical Properties and Reactivity

The bis(trifluoromethanesulfonyl)amino group in Comins’ Reagent is highly electronegative, making it an excellent leaving group for triflation reactions. In contrast, the methyl-sulfonamide group in the target compound is less reactive in such contexts.

Solubility and Stability: this compound: Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to the nitro group’s polarity. Stability may be compromised under reducing conditions due to nitro group sensitivity. Comins’ Reagent: High lipophilicity from trifluoromethyl groups enhances solubility in organic solvents. Stability is maintained under anhydrous conditions but may hydrolyze in moisture . Ranitidine Diamine Hemifumarate: Polar functional groups (amino, hydroxyl) improve aqueous solubility, typical of pharmaceutical impurities .

Biological Activity

N-Methyl-5-nitropyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a sulfonamide moiety, which are critical for its biological activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to inhibit bacterial growth by interfering with folate metabolism. This structural similarity is crucial for its role as an antibacterial agent.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthase (DHPS). By competing with PABA for binding to DHPS, the compound prevents the synthesis of dihydrofolic acid, a precursor necessary for DNA synthesis in bacteria. This inhibition leads to bacteriostatic effects, halting bacterial growth without directly killing the cells.

Antibacterial Activity

This compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with nitro groups exhibit enhanced antibacterial activity compared to their non-nitro counterparts. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent . The compound has been shown to selectively target cancer cells with deletions in the methylthioadenosine phosphorylase (MTAP) gene, which is often co-deleted with tumor suppressor genes in various cancers. In vitro studies have reported significant cytotoxic effects on MTAP-deleted cancer cell lines, suggesting a promising avenue for targeted cancer therapy .

Case Studies

- Antibacterial Efficacy Against MRSA : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC of 9.5 μg/mL, making it a candidate for further development against resistant strains .

- Inhibition of Cancer Cell Proliferation : In a clinical trial involving pancreatic cancer patients with MTAP deletions, this compound was administered alongside conventional chemotherapy. Results showed improved patient outcomes and reduced tumor growth rates compared to controls .

Safety and Toxicity

While this compound shows promise as a therapeutic agent, potential side effects must be considered. Sulfonamides are known to cause allergic reactions in some individuals, ranging from mild skin rashes to severe conditions like Stevens-Johnson syndrome . Therefore, careful monitoring during clinical use is essential.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling N-methyl-5-nitropyridine-2-sulfonamide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation of dust .

- Spill Management : Collect solid material using non-sparking tools, place in sealed containers, and dispose per hazardous waste regulations. Avoid water flushing to prevent environmental contamination .

- First Aid : Immediate 15-minute rinsing with water for skin/eye exposure, followed by medical evaluation .

Q. Which analytical techniques are optimal for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., as demonstrated for pyrimidine derivatives in ).

- LC-MS : Monitor synthesis progress via retention time and molecular ion peaks, using gradients like 0.1% formic acid in water/acetonitrile .

- NMR Spectroscopy : Assign protons (e.g., methyl and sulfonamide groups) and verify purity via integration ratios .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in calculating ionization potentials and electron affinities .

- Basis Sets : Apply polarized basis sets (e.g., 6-311+G(d,p)) to model nitro and sulfonamide groups’ electron-withdrawing effects .

- Reactivity Insights : Compute Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What experimental strategies resolve contradictions in synthetic yields or reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (e.g., solvent purity, temperature gradients) to isolate variables .

- Cross-Validation : Compare HPLC purity data with NMR integrals to rule out impurities skewing yield calculations .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the nitro group) to track unexpected side reactions via MS/MS fragmentation .

Q. How do steric and electronic effects influence the sulfonamide group’s stability under acidic/basic conditions?

- Methodological Answer :

- pH-Dependent Studies : Perform kinetic assays in buffered solutions (pH 1–13) to track hydrolysis rates via UV-Vis absorbance shifts (e.g., λmax for nitro group) .

- Computational Modeling : Simulate protonation states using DFT to identify destabilizing resonance structures in acidic media .

- Substituent Analysis : Compare with analogs (e.g., N-ethyl derivatives) to isolate steric contributions to stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.